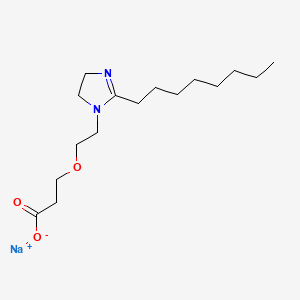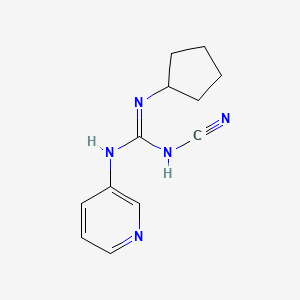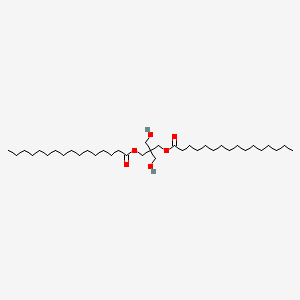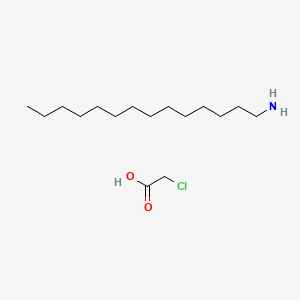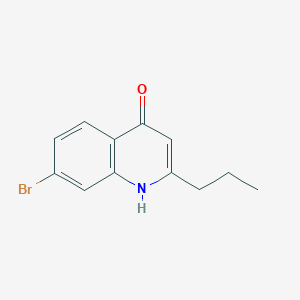
7-Bromo-4-hydroxy-2-propylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-hydroxy-2-propylquinoline is a heterocyclic compound with the molecular formula C12H12BrNO. It is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a propyl group at the 2nd position on the quinoline ring.
准备方法
The synthesis of 7-Bromo-4-hydroxy-2-propylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial production methods often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position. These methods are advantageous due to their high efficiency and selectivity.
化学反应分析
7-Bromo-4-hydroxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 4-quinolinone derivatives and various substituted quinolines.
科学研究应用
7-Bromo-4-hydroxy-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: This compound has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Bromo-4-hydroxy-2-propylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex.
相似化合物的比较
Similar compounds to 7-Bromo-4-hydroxy-2-propylquinoline include:
4-Hydroxyquinoline: Lacks the bromine and propyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
7-Bromoquinoline: Lacks the hydroxyl and propyl groups, which reduces its ability to form hydrogen bonds and interact with biological targets.
2-Propylquinoline: Lacks the bromine and hydroxyl groups, affecting its overall reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1070879-97-8 |
|---|---|
分子式 |
C12H12BrNO |
分子量 |
266.13 g/mol |
IUPAC 名称 |
7-bromo-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI 键 |
BBRHDLKKINDCCM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


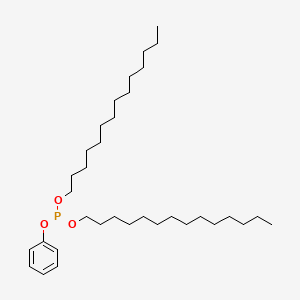

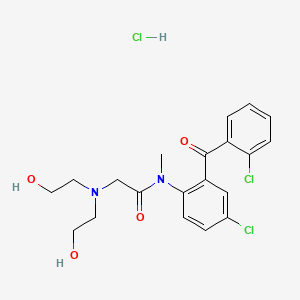
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
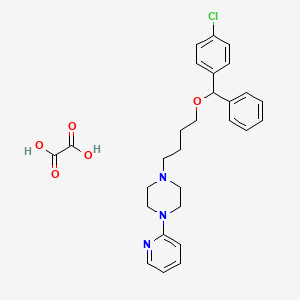
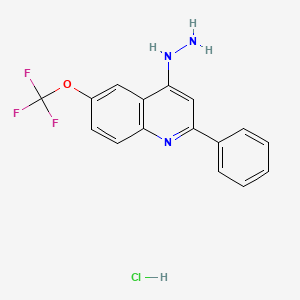
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
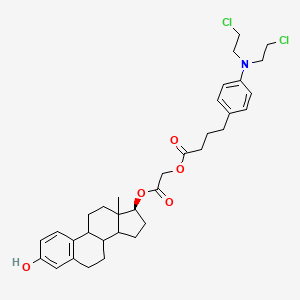
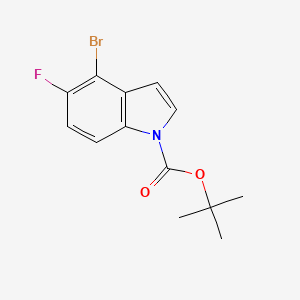
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
